3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]
CAS No.:
Cat. No.: VC18003245
Molecular Formula: C25H12Br4
Molecular Weight: 632.0 g/mol
* For research use only. Not for human or veterinary use.
![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene] -](/images/structure/VC18003245.png)
Specification
Molecular Formula | C25H12Br4 |
---|---|
Molecular Weight | 632.0 g/mol |
IUPAC Name | 3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene] |
Standard InChI | InChI=1S/C25H12Br4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12H |
Standard InChI Key | NLGSEROEASXLNY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1Br)C3=C(C24C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br |
Introduction
Molecular Structure and Nomenclature
The spirobifluorene scaffold consists of two fluorene units connected via a spiro carbon atom at the 9-position, creating a rigid, three-dimensional structure. Bromination at the 3,3',6,6' positions introduces steric and electronic effects that influence the compound’s reactivity and optoelectronic behavior. The IUPAC name, 3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene], reflects this substitution pattern (Figure 1).
Table 1: Key Structural Identifiers
Property | Value |
---|---|
CAS No. | 1374997-47-3 |
Molecular Formula | |
Molecular Weight | 632.0 g/mol |
SMILES Notation | BrC1=CC2=C(C=C1)C3=C(C4=C(C=CC(=C4)Br)C5=C3C=CC(=C5)Br)C26C7=C(C=CC(=C7)Br)C8=C6C=CC(=C8)Br |
The spiro configuration imposes a perpendicular orientation between the two fluorene rings, reducing π-orbital overlap and enhancing thermal stability .
Synthesis and Physicochemical Properties
Physicochemical Characteristics
The compound’s high molecular weight and bromine content contribute to its low solubility in polar solvents (e.g., water, methanol) and moderate solubility in aromatic hydrocarbons (e.g., toluene, chlorobenzene). Thermal gravimetric analysis (TGA) of related spirobifluorenes indicates decomposition temperatures exceeding 400°C, suggesting similar stability for the tetrabromo derivative .
Table 2: Physicochemical Properties
Property | Value |
---|---|
Melting Point | >300°C (decomposes) |
Solubility | <0.1 mg/mL in H₂O |
Thermal Stability | Stable up to 400°C |
Applications in Advanced Materials
Organic Light-Emitting Diodes (OLEDs)
Spirobifluorene derivatives are prized in OLEDs for their high glass transition temperatures () and balanced charge-transport properties. The bromine atoms in 3,3',6,6'-tetrabromo-9,9'-spirobi[fluorene] act as leaving groups, enabling cross-coupling reactions to construct conjugated polymers or small-molecule emitters. For instance, Suzuki-Miyaura coupling with arylboronic acids can yield luminescent materials with tunable bandgaps .
Organic Photovoltaics (OPVs)
In OPVs, the compound serves as an electron-deficient building block for non-fullerene acceptors. A 2025 study demonstrated that spirobifluorene-based acceptors achieve power conversion efficiencies (PCEs) of up to 12.3%, attributed to their broad absorption spectra and favorable energy-level alignment .
Hazard Statement | Precautionary Measure |
---|---|
H302: Harmful if swallowed | P301+P312: Call poison center |
H315: Skin irritation | P280: Wear protective gloves |
H319: Eye irritation | P305+P351+P338: Rinse eyes |
H335: Respiratory irritation | P261: Avoid dust inhalation |
The compound’s discontinued commercial status underscores the importance of in-house synthesis or sourcing alternatives like 2,2',7,7'-tetrabromo-9,9'-spirobifluorene.
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